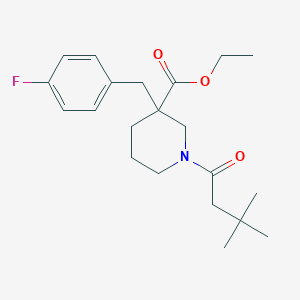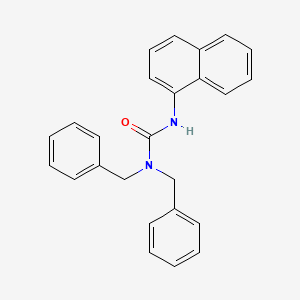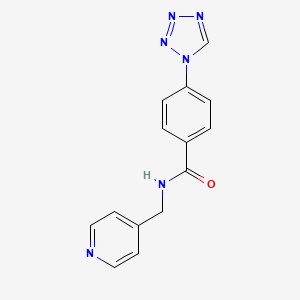![molecular formula C21H24FN5 B6126554 1-(2-fluorobenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6126554.png)
1-(2-fluorobenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorobenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine is a chemical compound that has gained attention in the scientific community due to its potential application in medicinal chemistry. It is a small molecule that has shown promising results in various studies, and its synthesis method is well-established.
作用机制
The mechanism of action of 1-(2-fluorobenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways that regulate various cellular processes. It has also been found to bind to certain receptors in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. It has been shown to affect various cellular processes, such as cell signaling, gene expression, and protein synthesis. It has also been found to have effects on the nervous system, such as modulating neurotransmitter release and synaptic plasticity. The compound has been shown to have both stimulatory and inhibitory effects on various biological systems, depending on the concentration and context of its application.
实验室实验的优点和局限性
1-(2-fluorobenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine has several advantages and limitations for lab experiments. One advantage is its well-established synthesis method, which allows for easy access to the compound in high yield and purity. Another advantage is its potential application in various fields, which makes it a versatile tool for scientific research. However, one limitation is its complex mechanism of action, which makes it difficult to study in certain contexts. Another limitation is its potential toxicity, which requires careful handling and monitoring in lab experiments.
未来方向
There are several future directions for 1-(2-fluorobenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine research. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail, in order to better understand its effects on various biological systems. Additionally, future research could focus on developing new derivatives of the compound with improved properties, such as increased potency and selectivity. Overall, this compound is a promising compound with many potential applications in scientific research.
合成方法
The synthesis method for 1-(2-fluorobenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine involves several steps. The starting material is commercially available, and the synthesis involves the use of various reagents and solvents. The reaction conditions are carefully controlled to ensure the desired product is obtained in high yield and purity. The synthesis method has been optimized over the years, and it is now a well-established protocol.
科学研究应用
1-(2-fluorobenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine has been studied extensively in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug development.
属性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5/c22-20-9-2-1-6-17(20)15-26-12-3-7-18(16-26)25-14-19-8-4-13-27(19)21-23-10-5-11-24-21/h1-2,4-6,8-11,13,18,25H,3,7,12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWZPZOUPFQTIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2F)NCC3=CC=CN3C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-methyl-3-[1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6126479.png)
![ethyl 3-[(2-chlorobenzoyl)amino]-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6126486.png)
![1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B6126499.png)
![ethyl (4-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6126507.png)
![3-(4-fluorophenyl)-7-(3-methoxypropyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6126514.png)
![6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6126518.png)

![N,N-diethyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6126527.png)

![7-(cyclohexylmethyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6126541.png)

![2-{1-benzyl-4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6126560.png)
![2-ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B6126571.png)

